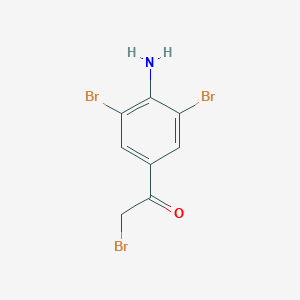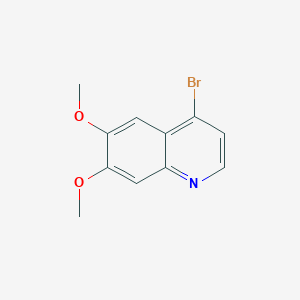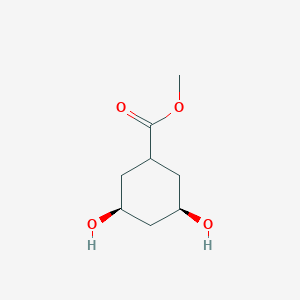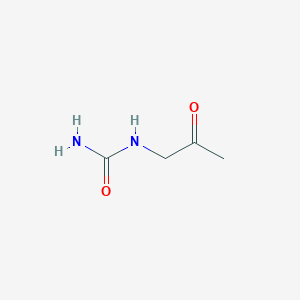
N-(2-Oxopropyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Oxopropyl)urea, also known as OP-Urea, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. It is a small molecule that has been shown to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Wirkmechanismus
The mechanism of action of N-(2-Oxopropyl)urea is not fully understood. However, it is believed to act as a carbamylation agent, which means that it can react with amino groups in proteins and other biomolecules. This reaction can lead to changes in the structure and function of these biomolecules, which can have various effects on cellular processes.
Biochemische Und Physiologische Effekte
N-(2-Oxopropyl)urea has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. It has also been shown to inhibit the growth of cancer cells and to induce cell death in certain cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-Oxopropyl)urea has several advantages for use in laboratory experiments. It is a small molecule that is relatively easy to synthesize, making it readily available for research purposes. It has also been shown to have various biochemical and physiological effects, making it a promising candidate for use in a wide range of experiments.
However, there are also some limitations to the use of N-(2-Oxopropyl)urea in laboratory experiments. One limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, its effects on different cell types and organisms may vary, which can make it challenging to generalize experimental findings.
Zukünftige Richtungen
There are several future directions for research on N-(2-Oxopropyl)urea. One area of interest is the development of new synthetic methods for the production of N-(2-Oxopropyl)urea and related compounds. Another area of interest is the elucidation of its mechanism of action, which could help to inform the development of new therapeutic agents.
Additionally, there is potential for the use of N-(2-Oxopropyl)urea in the development of new cancer therapies. Its ability to inhibit the growth of cancer cells and induce cell death in certain cancer cell lines makes it a promising candidate for further investigation.
Conclusion
In conclusion, N-(2-Oxopropyl)urea is a small molecule that has shown promise for use in scientific research. It can be synthesized through a simple two-step reaction and has various biochemical and physiological effects. While there are some limitations to its use in laboratory experiments, there are also several future directions for research on this compound. Overall, N-(2-Oxopropyl)urea represents a promising avenue for further investigation in the field of chemical biology.
Synthesemethoden
N-(2-Oxopropyl)urea can be synthesized through a simple two-step reaction. The first step involves the reaction of ethyl carbamate with acetic anhydride to produce N-acetyl ethyl carbamate. The second step involves the reaction of N-acetyl ethyl carbamate with potassium cyanate to produce N-(2-Oxopropyl)urea.
Wissenschaftliche Forschungsanwendungen
N-(2-Oxopropyl)urea has been shown to have various applications in scientific research. It has been used as a reagent in the synthesis of various compounds, including biologically active molecules. It has also been used as a starting material for the synthesis of urea-based inhibitors of enzymes, such as carbonic anhydrase.
Eigenschaften
CAS-Nummer |
138169-33-2 |
|---|---|
Produktname |
N-(2-Oxopropyl)urea |
Molekularformel |
C4H8N2O2 |
Molekulargewicht |
116.12 g/mol |
IUPAC-Name |
2-oxopropylurea |
InChI |
InChI=1S/C4H8N2O2/c1-3(7)2-6-4(5)8/h2H2,1H3,(H3,5,6,8) |
InChI-Schlüssel |
VHKYOWIIXUEGFE-UHFFFAOYSA-N |
SMILES |
CC(=O)CNC(=O)N |
Kanonische SMILES |
CC(=O)CNC(=O)N |
Synonyme |
Urea, (2-oxopropyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



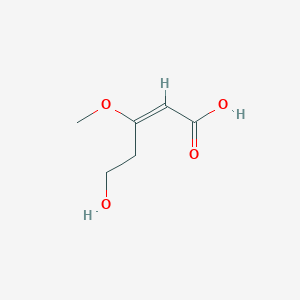

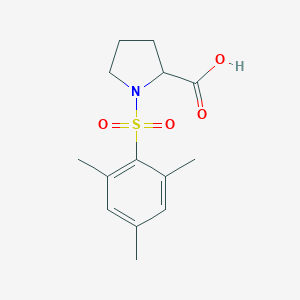
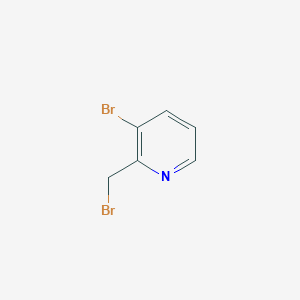
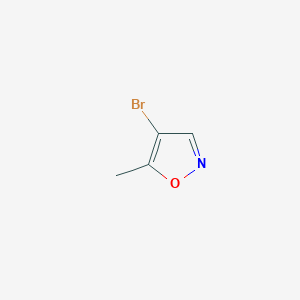
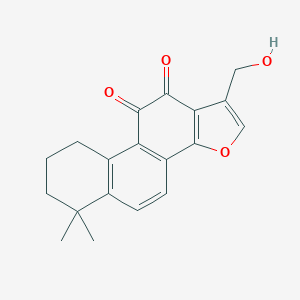

![Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II)](/img/structure/B152572.png)



